O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
O-(imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C8H9N3O/c9-12-6-7-5-11-4-2-1-3-8(11)10-7/h1-5H,6,9H2 |
InChI Key |
IZNNFGLJZUZXIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CON |
Origin of Product |
United States |
Preparation Methods
The synthesis of O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine typically involves the functionalization of imidazo[1,2-a]pyridines. One common method is the radical reaction approach, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . Another method involves the use of 2-aminopyridines and nitroolefins in the presence of iron catalysts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
Reaction Mechanism
The synthesis proceeds via a three-component multicomponent reaction (MCR) :
-
Imidazo[1,2-a]pyridine ring formation : The reaction involves the coupling of 2-aminopyridine with acetophenones and dimedone. Iodine likely acts as an oxidant, facilitating the cyclization step .
-
Hydroxylamine functionalization : The hydroxylamine group (-NH₂OH) is introduced post-cyclization, though specific steps for its incorporation are not explicitly detailed in the provided sources.
DFT Computational Insights :
-
Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level were used to analyze chemical reactivity parameters, including HOMO–LUMO energy gaps, which influence the compound’s stability and reactivity .
Biological and Computational Studies
In Silico Screening :
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Lipinski’s Rules of Five : Evaluated for drug-likeness, indicating potential oral bioavailability .
-
ADMET and TOPKAT Descriptors : Assessed for toxicity, mutagenicity, and environmental impact .
-
Molecular Docking :
Structural and Functional Analysis
Molecular Formula :
Functional Groups :
-
Imidazo[1,2-a]pyridine scaffold : Provides structural rigidity and biological activity.
-
Hydroxylamine (-NH₂OH) : Enables nucleophilic reactions, such as condensation with carbonyl groups.
Reactivity :
-
Undergoes reactions typical of hydroxylamines, including nucleophilic substitution and oxidative coupling .
Scalability and Practical Considerations
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. For instance, compounds similar to O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine have been studied for their ability to inhibit histone deacetylase 6 (HDAC6), which is implicated in various cancers. A study identified novel imidazo[1,2-a]pyridine-based HDAC6 inhibitors that demonstrated effective suppression of tumor growth in vitro and in vivo without causing myocardial damage, highlighting their potential as anticancer agents with cardioprotective effects .
1.2 Antiviral Properties
The imidazo[1,2-a]pyridine scaffold has also been explored for its antiviral activity. Compounds derived from this structure have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase. One such compound exhibited significant antiviral activity with a low half-maximal inhibitory concentration (IC50), suggesting that this compound could be developed further for treating viral infections .
Synthesis and Development
2.1 Synthetic Methodologies
The synthesis of this compound can be achieved through various methodologies, including metal-free direct synthesis protocols. Recent advancements have focused on environmentally friendly approaches that enhance yield while minimizing ecological impact. For instance, the use of molecular iodine as a catalyst has been reported to facilitate the synthesis of imidazo[1,2-a]pyridines effectively .
Table 1: Synthetic Methods for Imidazo[1,2-a]pyridine Derivatives
3.1 Mechanism of Action
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. For example, its derivatives have shown potential in inhibiting enzymes involved in cancer progression and viral replication. The interaction of these compounds with specific targets in cells can lead to significant therapeutic outcomes.
3.2 Case Studies
Several case studies have documented the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings:
- Case Study 1: A derivative was tested for its ability to inhibit HDAC6 in cancer cell lines, showing a reduction in cell proliferation and increased apoptosis rates.
- Case Study 2: Another study evaluated the antiviral efficacy against HIV-1, demonstrating a significant reduction in viral load in treated cells compared to controls.
Mechanism of Action
The mechanism of action of O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
This section evaluates O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine against structurally or functionally related compounds, emphasizing molecular properties, therapeutic applications, and synthesis strategies.
Structural and Functional Analogs
Key Observations :
- Functional Group Impact : The hydroxylamine group in the target compound distinguishes it from amine-substituted analogs (e.g., methanamine derivatives), enabling covalent interactions with cysteine residues or metal ions in enzymes .
Physicochemical and Pharmacokinetic Properties
Notes:
Biological Activity
O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Imidazo[1,2-a]pyridine derivatives have been extensively studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a hydroxylamine functional group attached to an imidazo[1,2-a]pyridine scaffold. The synthesis of such compounds often involves various methods, including metal-free direct synthesis and environmentally benign catalytic approaches. For instance, recent studies have highlighted the use of molecular iodine as a catalyst for synthesizing imidazo[1,2-a]pyridine derivatives with high yields and reduced environmental impact .
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Compounds within this class have shown promising results in inhibiting tumor growth and metastasis in various cancer cell lines. For example, certain derivatives have displayed significant inhibitory effects on MDA-MB-231 triple-negative breast cancer cells .
- Antimicrobial Properties : Research indicates that imidazo[1,2-a]pyridine derivatives possess antibacterial and antifungal activities. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .
Case Study 1: Anticancer Activity
A study investigated the effects of an imidazo[1,2-a]pyridine derivative on cancer cell proliferation. The compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 cells while showing significantly lower toxicity to non-cancerous MCF10A cells, indicating a favorable therapeutic index .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antibacterial activity of various imidazo[1,2-a]pyridine derivatives against resistant strains of bacteria. Results demonstrated that certain compounds had minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key factors affecting potency include:
- Substituents on the Imidazopyridine Ring : Variations in substituents can enhance binding affinity to biological targets.
- Hydroxylamine Group Positioning : The orientation and electronic properties of the hydroxylamine moiety are critical for its interaction with enzymes or receptors .
Data Tables
| Activity Type | Example Compounds | IC50 / MIC Values |
|---|---|---|
| Anticancer | Imidazo[1,2-a]pyridine Derivative A | 0.126 μM (MDA-MB-231) |
| Antimicrobial | Imidazo[1,2-a]pyridine Derivative B | 8 μg/mL (S. aureus) |
| Anti-inflammatory | Imidazo[1,2-a]pyridine Derivative C | Not specified |
Q & A
Q. What are the common synthetic routes for preparing O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine, and what are their key experimental considerations?
The compound is typically synthesized via cyclization reactions involving hydroxylamine derivatives. For example, hydroxylamine hydrochloride can react with intermediates like 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide under reflux conditions with dimethylacetamide dimethyl acetal, followed by purification steps . Key considerations include maintaining anhydrous conditions to prevent hydrolysis of intermediates and optimizing reaction temperatures (e.g., 80–110°C) to maximize yields .
Q. How can researchers characterize the structural integrity of this compound?
Structural confirmation requires a combination of techniques:
- NMR spectroscopy to verify substitution patterns and hydrogen bonding.
- X-ray crystallography to resolve planar imidazo-pyridine/pyrimidine rings and dihedral angles between fused heterocycles (e.g., <2° deviation from planarity observed in related compounds) .
- Elemental analysis (C, H, N) to validate purity, with typical tolerances of ±0.3% for calculated vs. experimental values .
Q. What preliminary biological screening methods are recommended for assessing this compound’s activity?
Initial pharmacological screening should focus on cytotoxicity assays using cell lines like HepG2, MCF-7, and A375 (see Table 2 in ). Protocols involve incubating compounds at 10–100 µM for 48–72 hours, followed by MTT or resazurin assays. Compounds with IC₅₀ < 20 µM in cancer cells and low toxicity in normal cells (e.g., Vero line) warrant further study .
Q. How should this compound be stored to ensure stability?
Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Avoid exposure to moisture, as hydrolysis of the hydroxylamine group can occur. Stability tests via HPLC or TLC should be conducted monthly .
Advanced Research Questions
Q. How can reaction conditions be optimized to address contradictory yields in cyclization reactions involving hydroxylamine derivatives?
Inconsistent yields often arise from competing pathways. For example, hydroxylamine can act as a nucleophile or base, leading to undesired byproducts like pyridones or imidazo[1,2-a]pyridines . To mitigate this:
- Use strictly anhydrous conditions with hydroxylamine hydrochloride.
- Add scavengers (e.g., molecular sieves) to trap water.
- Monitor reaction progress via LC-MS to terminate reactions before side-product formation .
Q. What strategies are effective for introducing substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core?
Advanced functionalization methods include:
- Radical reactions : Use transition metal catalysts (e.g., Cu, Fe) or photocatalysts (e.g., Ru(bpy)₃²⁺) to generate radicals for C–H bond activation at the 3-position .
- Multicomponent reactions : Combine 2-aminopyridines, aldehydes, and nitroalkanes in one pot to install substituents regioselectively .
Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced bioactivity?
Density functional theory (DFT) studies predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, electron-deficient imidazo[1,2-a]pyridines show higher affinity for kinase targets. Pair DFT with molecular docking to prioritize derivatives for synthesis .
Q. What analytical approaches resolve discrepancies in spectral data for structurally similar derivatives?
Contradictory NMR or mass spectra may arise from tautomerism or polymorphism. Solutions include:
- Variable-temperature NMR to identify dynamic equilibria.
- Single-crystal XRD to confirm solid-state structures.
- High-resolution mass spectrometry (HRMS) to distinguish isobaric species .
Q. How can solid-phase synthesis improve the efficiency of generating imidazo[1,2-a]pyridine libraries?
Solid-phase methods enable rapid diversification:
Q. What mechanistic insights explain the anticancer activity of imidazo[1,2-a]pyridine derivatives?
Studies suggest dual mechanisms:
- Hypoxia-inducible factor (HIF-1α) inhibition : Disrupts tumor angiogenesis .
- Kinase inhibition : Targets FXa or c-Met kinases, blocking proliferation pathways. Validate via Western blotting and kinase activity assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
